Cas no 1804135-14-5 (4-(2-Bromopropanoyl)-2-cyanomandelic acid)

4-(2-Bromopropanoyl)-2-cyanomandelic acid 化学的及び物理的性質
名前と識別子
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- 4-(2-Bromopropanoyl)-2-cyanomandelic acid
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- インチ: 1S/C12H10BrNO4/c1-6(13)10(15)7-2-3-9(8(4-7)5-14)11(16)12(17)18/h2-4,6,11,16H,1H3,(H,17,18)
- InChIKey: YCOADFLFQKDBJN-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=C(C#N)C=1)C(C(=O)O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 389
- トポロジー分子極性表面積: 98.4
- XLogP3: 1.4
4-(2-Bromopropanoyl)-2-cyanomandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025160-1g |
4-(2-Bromopropanoyl)-2-cyanomandelic acid |
1804135-14-5 | 97% | 1g |
1,519.80 USD | 2021-05-31 | |
Alichem | A015025160-250mg |
4-(2-Bromopropanoyl)-2-cyanomandelic acid |
1804135-14-5 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A015025160-500mg |
4-(2-Bromopropanoyl)-2-cyanomandelic acid |
1804135-14-5 | 97% | 500mg |
815.00 USD | 2021-05-31 |
4-(2-Bromopropanoyl)-2-cyanomandelic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
4-(2-Bromopropanoyl)-2-cyanomandelic acidに関する追加情報
4-(2-Bromopropanoyl)-2-cyanomandelic Acid: A Comprehensive Overview
4-(2-Bromopropanoyl)-2-cyanomandelic acid, identified by the CAS number 1804135-14-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a brominated propanoyl group with a cyanomandelic acid backbone. The compound has garnered attention due to its potential applications in drug design and as a precursor for synthesizing bioactive molecules.
The synthesis of 4-(2-Bromopropanoyl)-2-cyanomandelic acid involves a series of carefully controlled reactions, including nucleophilic substitutions and condensation processes. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making it more accessible for large-scale production. Researchers have also explored the stereochemistry of this compound, revealing its potential to exist in multiple stereoisomeric forms, which could influence its biological activity.
In terms of biological activity, 4-(2-Bromopropanoyl)-2-cyanomandelic acid has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies published in 2023 demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. These findings suggest that the compound could serve as a lead molecule for developing anti-cancer therapies. Additionally, its brominated moiety has been implicated in modulating the compound's pharmacokinetic properties, potentially improving its bioavailability.
The structural versatility of 4-(2-Bromopropanoyl)-2-cyanomandelic acid makes it an attractive candidate for further functionalization. Chemists have recently explored substituting the bromine atom with other halogens or functional groups to study their effects on the compound's reactivity and selectivity. Such modifications could pave the way for creating derivatives with enhanced therapeutic profiles.
From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize this compound with unprecedented precision. These advancements have not only confirmed the structure of 4-(2-Bromopropanoyl)-2-cyanomandelic acid but also provided insights into its stability under various conditions. For example, recent research has shown that the compound exhibits thermal stability up to 150°C, making it suitable for certain industrial applications.
In conclusion, 4-(2-Bromopropanoyl)-2-cyanomandelic acid, with its CAS number 1804135-14-5, represents a valuable addition to the arsenal of compounds being studied for their therapeutic potential. As research continues to uncover its properties and applications, this molecule is poised to play a significant role in advancing both academic and industrial chemistry.
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